molecular formula C6H10ClN3 B1375574 2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride CAS No. 856973-38-1

2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1375574
CAS No.: 856973-38-1
M. Wt: 159.62 g/mol
InChI Key: LCBNHPPCYVKMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C₆H₁₁Cl₂N₃. It is a derivative of pyrimidine, an aromatic heterocycle that is a critical component of DNA and RNA. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride

Uniqueness

2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds.

Properties

CAS No.

856973-38-1

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

2-pyrimidin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c7-3-1-6-2-4-8-5-9-6;/h2,4-5H,1,3,7H2;1H

InChI Key

LCBNHPPCYVKMHM-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1CCN.Cl.Cl

Canonical SMILES

C1=CN=CN=C1CCN.Cl

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.